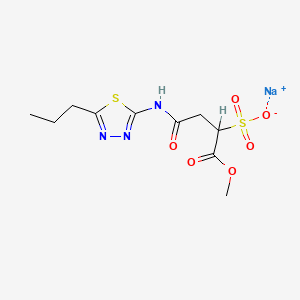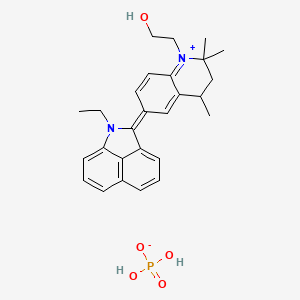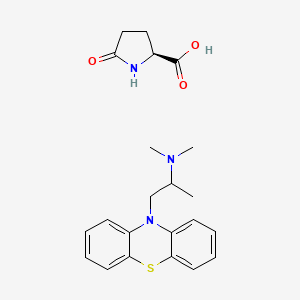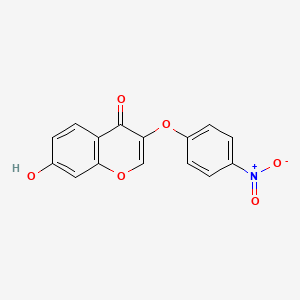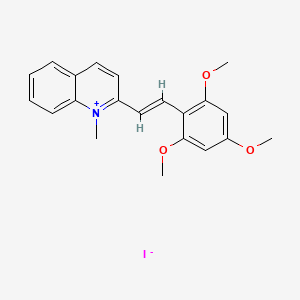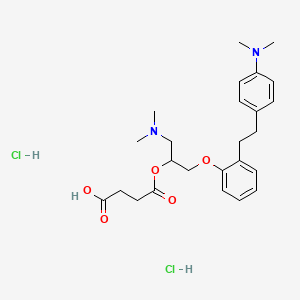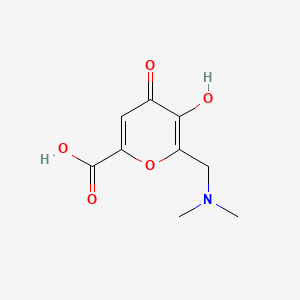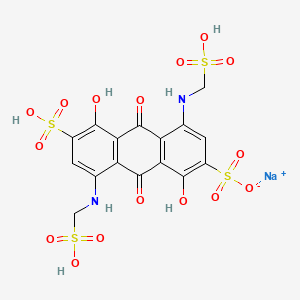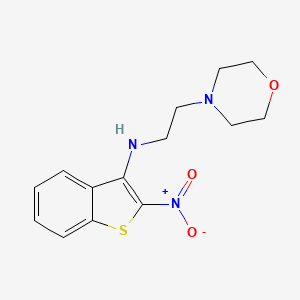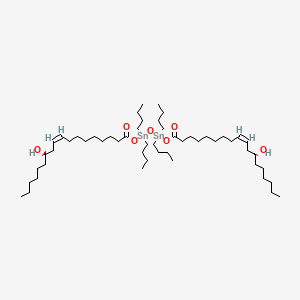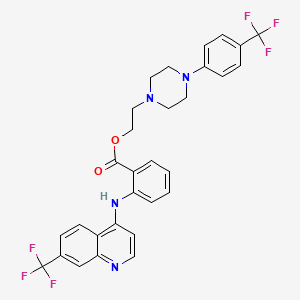
2-(4-(alpha,alpha,alpha-Trifluoro-p-tolyl)-1-piperazinyl)ethyl o-((7-(trifluoromethyl)-4-quinolyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(alpha,alpha,alpha-Trifluoro-p-tolyl)-1-piperazinyl)ethyl o-((7-(trifluoromethyl)-4-quinolyl)amino)benzoate is a complex organic compound that features multiple functional groups, including trifluoromethyl, piperazine, quinoline, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(alpha,alpha,alpha-Trifluoro-p-tolyl)-1-piperazinyl)ethyl o-((7-(trifluoromethyl)-4-quinolyl)amino)benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with the alpha,alpha,alpha-trifluoro-p-tolyl group through nucleophilic substitution reactions.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often involving cyclization reactions.
Coupling Reactions: The piperazine and quinoline derivatives are then coupled using appropriate coupling agents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate and quinoline moieties.
Reduction: Reduction reactions can be performed on the quinoline ring to modify its electronic properties.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases due to its interaction with specific molecular targets.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-(alpha,alpha,alpha-Trifluoro-p-tolyl)-1-piperazinyl)ethyl o-((7-(trifluoromethyl)-4-quinolyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine and quinoline moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, 2-(4-(alpha,alpha,alpha-Trifluoro-p-tolyl)-1-piperazinyl)ethyl o-((7-(trifluoromethyl)-4-quinolyl)amino)benzoate is unique due to its combination of multiple functional groups
Properties
CAS No. |
85702-69-8 |
|---|---|
Molecular Formula |
C30H26F6N4O2 |
Molecular Weight |
588.5 g/mol |
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C30H26F6N4O2/c31-29(32,33)20-5-8-22(9-6-20)40-15-13-39(14-16-40)17-18-42-28(41)24-3-1-2-4-25(24)38-26-11-12-37-27-19-21(30(34,35)36)7-10-23(26)27/h1-12,19H,13-18H2,(H,37,38) |
InChI Key |
WRYWRWYLEHDHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


